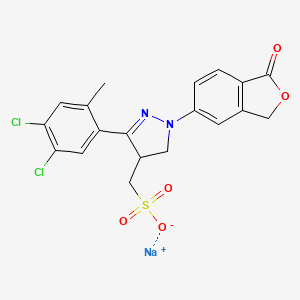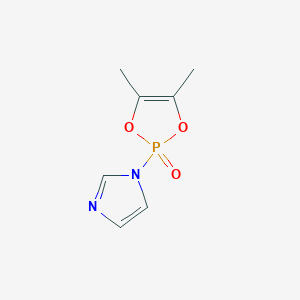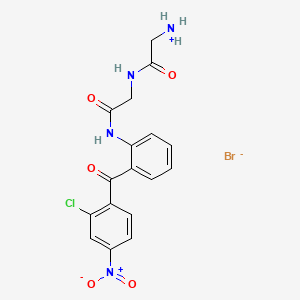
2-(2-Aminoacetamido)-2'-(o-chlorobenzoyl)-4'-nitroacetanilide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrobromide is a complex organic compound that features a combination of amino, acetamido, chlorobenzoyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrobromide typically involves multiple steps:
Formation of the Aminoacetamido Group: This step involves the reaction of glycine with an appropriate amine to form the aminoacetamido group.
Introduction of the o-Chlorobenzoyl Group: This step involves the acylation of the aminoacetamido intermediate with o-chlorobenzoyl chloride under basic conditions.
Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamido groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the amino and acetamido groups.
Reduction: Amino derivatives formed from the reduction of the nitro group.
Substitution: Substituted derivatives of the chlorobenzoyl group.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique functional groups make it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrobromide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide
- 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide hydrochloride
- 2-(2-Aminoacetamido)-2’-(o-chlorobenzoyl)-4’-nitroacetanilide sulfate
Uniqueness
The hydrobromide salt form of the compound may exhibit different solubility, stability, and reactivity compared to its hydrochloride and sulfate counterparts. These differences can be crucial in determining the compound’s suitability for specific applications.
Propiedades
Número CAS |
76337-90-1 |
|---|---|
Fórmula molecular |
C17H16BrClN4O5 |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
[2-[[2-[2-(2-chloro-4-nitrobenzoyl)anilino]-2-oxoethyl]amino]-2-oxoethyl]azanium;bromide |
InChI |
InChI=1S/C17H15ClN4O5.BrH/c18-13-7-10(22(26)27)5-6-11(13)17(25)12-3-1-2-4-14(12)21-16(24)9-20-15(23)8-19;/h1-7H,8-9,19H2,(H,20,23)(H,21,24);1H |
Clave InChI |
WAVRVFCNDZMFRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)CNC(=O)C[NH3+].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


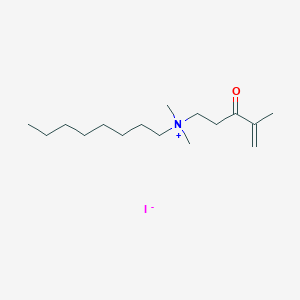
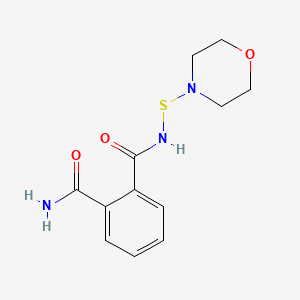

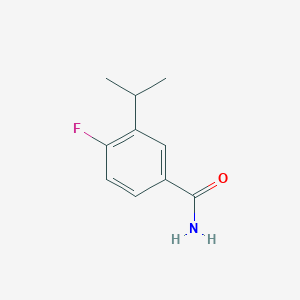
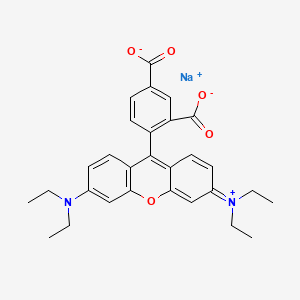

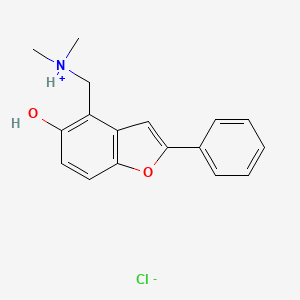

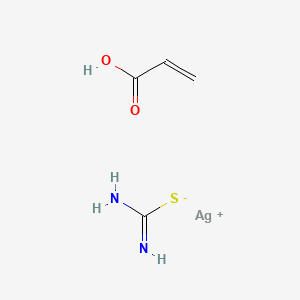
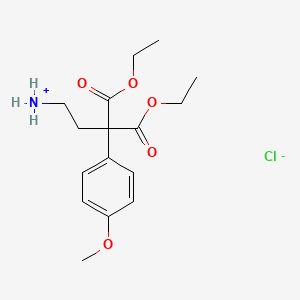
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/no-structure.png)
